Potassium tris(oxalato)ferrate(III) trihydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Actinometry

Potassium ferrioxalate serves as a primary actinometer for measuring the intensity of light, particularly in the ultraviolet and visible regions [1]. Its light sensitivity stems from the photoreduction of Fe(III) to Fe(II) upon absorbing light. The extent of this reduction can be precisely measured, allowing researchers to determine the amount of light a sample has been exposed to.

Here's a reference for Potassium ferrioxalate as an actinometer:

Chemical Reductant

Potassium ferrioxalate acts as a mild and selective reductant in various chemical reactions. Due to the ease with which Fe(III) can be reduced to Fe(II), it can be used in controlled reduction processes without affecting other functional groups within a molecule [2]. This property makes it valuable in organic synthesis and other chemical transformations.

This reference discusses potassium ferrioxalate as a reductant:

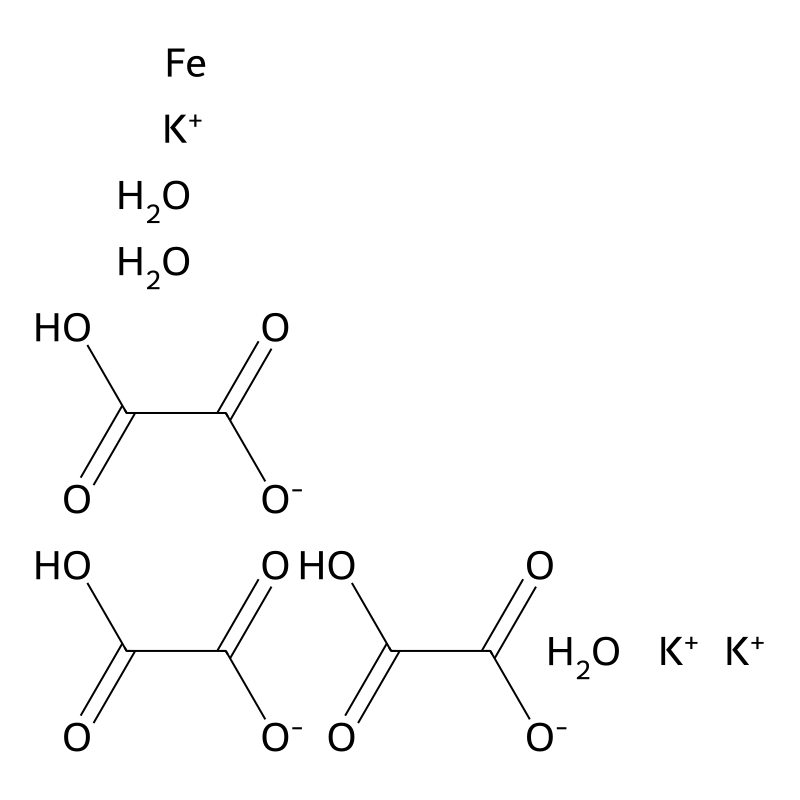

Potassium tris(oxalato)ferrate(III) trihydrate, also known as potassium ferrioxalate, is a chemical compound with the formula K₃[Fe(C₂O₄)₃]·3H₂O. It typically appears as crystalline emerald green solids. The compound consists of ferrioxalate anions, , coordinated to potassium cations, . The ferrioxalate anion features an iron atom in the +3 oxidation state surrounded by three bidentate oxalate ligands, which form a stable octahedral complex. This compound is notable for its photochemical properties and is widely used in chemical actinometry due to its sensitivity to light .

Potassium tris(oxalato)ferrate(III) trihydrate undergoes several significant reactions:

- Photoreduction: Upon exposure to light, the ferrioxalate anion can undergo photochemical reduction. A photon can cause one of the oxalate ligands to decompose into carbon dioxide (), while the iron(III) ion is reduced to iron(II):This reaction is utilized in actinometry for measuring light intensity .

- Thermal Decomposition: The trihydrate loses water at approximately 113 °C and decomposes at higher temperatures (around 296 °C), yielding potassium oxalate and iron(II) complexes:

These reactions illustrate the compound's utility in photochemical applications and thermal studies .

The synthesis of potassium tris(oxalato)ferrate(III) trihydrate can be achieved through several methods:

- Reaction of Iron(III) Salts with Oxalates: A common method involves reacting iron(III) sulfate with barium oxalate and potassium oxalate in aqueous solution:This method allows for the formation of the ferrioxalate complex while precipitating barium sulfate as a byproduct.

- Direct Reaction of Potassium Oxalate and Iron(III) Chloride: Another approach involves mixing potassium oxalate with iron(III) chloride:This method yields the hydrated form of the complex directly .

Potassium tris(oxalato)ferrate(III) trihydrate finds several applications across various fields:

- Chemical Actinometry: It serves as a primary actinometer for measuring light intensity, particularly in ultraviolet and visible regions. Its sensitivity to light makes it invaluable in photochemical research .

- Photographic Processes: Historically, it has been used in photographic processes due to its ability to undergo photo

Interaction studies involving potassium tris(oxalato)ferrate(III) trihydrate often focus on its role as a reducing agent and its interactions with other compounds:

- Reductive Properties: It can act as a mild reductant in organic synthesis, allowing for selective reductions without affecting other functional groups within a molecule.

- Complex Formation: The compound can interact with various metal ions, forming new coordination complexes that can alter their chemical properties and reactivity profiles .

Several compounds share structural or functional similarities with potassium tris(oxalato)ferrate(III) trihydrate. Here are a few notable examples:

| Compound Name | Formula | Key Features |

|---|---|---|

| Ammonium Tris(oxalato)ferrate(III) | NH₄₃[Fe(C₂O₄)₃] | Similar structure; used in similar applications |

| Sodium Tris(oxalato)ferrate(III) | Na₃[Fe(C₂O₄)₃] | Sodium salt variant; solubility differences |

| Calcium Tris(oxalato)ferrate(III) | Ca[Fe(C₂O₄)₃] | Different cation; stability variations |

Potassium tris(oxalato)ferrate(III) trihydrate is unique due to its specific potassium cation composition, which influences its solubility and reactivity compared to other salts of ferrioxalate complexes. Its distinct photochemical properties also set it apart from similar compounds, making it particularly valuable in scientific research applications .